Isolariciresinol 9,9'-acetonide
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Overview
Description
- It has been isolated from the barks of the tree species Pseudolarix kaempferi .
- This compound is known for its antioxidant and anti-inflammatory properties and has been studied for its potential role in preventing and treating various diseases.
Isolariciresinol 9,9’-acetonide: is a natural polyphenolic compound found in various plant sources, including soybeans, flaxseeds, and other legumes.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Isolariciresinol 9,9’-acetonide are not widely documented in the available literature.
- it is typically obtained through isolation from natural sources or by total synthesis.
Chemical Reactions Analysis
- Isolariciresinol 9,9’-acetonide can undergo various chemical reactions due to its polyphenolic structure.
- Common types of reactions include oxidation, reduction, and substitution.
- Specific reagents and conditions used in these reactions would depend on the desired modifications.
- The major products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
- Isolariciresinol 9,9’-acetonide has been investigated for its potential applications in various fields:
Medicine: Its antioxidant properties make it interesting for potential therapeutic use.
Biology: Researchers study its effects on cellular processes and biological systems.
Industry: It may find applications in natural product-based formulations or as a starting material for further chemical synthesis.
Mechanism of Action
- The exact mechanism by which Isolariciresinol 9,9’-acetonide exerts its effects is not fully understood.
- It likely interacts with cellular pathways related to oxidative stress and inflammation due to its antioxidant properties.
Comparison with Similar Compounds
- While Isolariciresinol 9,9’-acetonide is unique in its structure, it belongs to a class of compounds known as lignans.
- Other similar compounds include secoisolariciresinol diglucoside (CAS No. 148244-82-0) and isotaxiresinol (CAS No. 26194-57-0).
Properties
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSNQKSYHFYSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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